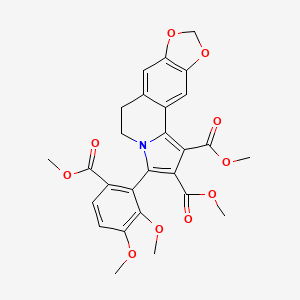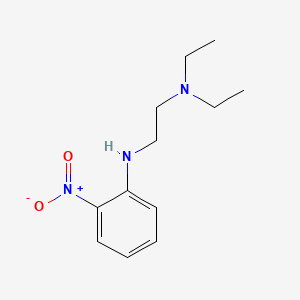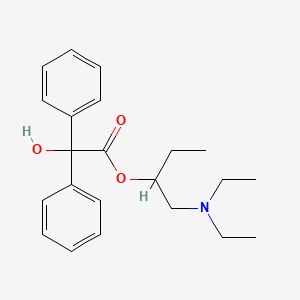![molecular formula C12H16O4 B14162997 Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate CAS No. 4545-84-0](/img/structure/B14162997.png)
Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl bicyclo[222]oct-5-ene-2,3-dicarboxylate is an organic compound with the molecular formula C12H16O4 It is a derivative of bicyclo[222]octane, featuring two ester groups attached to the bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate can be synthesized through the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by esterification with methanol. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale Diels-Alder reactions in continuous flow reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Reagents such as sodium methoxide and other nucleophiles are used for substitution reactions.
Major Products
Oxidation: Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a molecular scaffold in drug design.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate involves its ability to undergo various chemical transformations. The compound’s ester groups are reactive sites for nucleophilic attack, leading to the formation of new bonds and functional groups. These reactions are facilitated by the compound’s bicyclic structure, which provides stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: A related compound with similar reactivity but different functional groups.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Another bicyclic compound with multiple carboxylic acid groups.
Uniqueness
Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate is unique due to its ester functional groups, which provide versatility in chemical reactions. Its bicyclic structure also imparts stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
4545-84-0 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c1-15-11(13)9-7-3-5-8(6-4-7)10(9)12(14)16-2/h3,5,7-10H,4,6H2,1-2H3 |
InChI-Schlüssel |
FPRGHVZMTXXTRC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C2CCC(C1C(=O)OC)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)

![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162922.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester](/img/structure/B14162934.png)

![2-(3-Methyl-butyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14162944.png)
![2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B14162958.png)



![7h-Benzo[c]thioxanthen-7-one](/img/structure/B14162973.png)

